molecular formula C18H18 B14477671 1,1'-(Hexa-1,5-diene-1,4-diyl)dibenzene CAS No. 69693-35-2

1,1'-(Hexa-1,5-diene-1,4-diyl)dibenzene

Cat. No.: B14477671
CAS No.: 69693-35-2
M. Wt: 234.3 g/mol
InChI Key: HCJCDOVSJGUQNY-UHFFFAOYSA-N
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Description

1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene: is an organic compound with the molecular formula C18H18 . It is a diene, meaning it contains two double bonds, and it is structurally characterized by two benzene rings connected by a hexa-1,5-diene chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable benzyl phosphonium ylide and a hexa-1,5-diene aldehyde or ketone can yield the desired compound .

Industrial Production Methods: Industrial production of 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene typically involves large-scale Wittig reactions or other olefination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran and catalysts such as triphenylphosphine .

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene involves its participation in pericyclic reactions, such as the Cope rearrangement. This reaction is a [3,3]-sigmatropic rearrangement where the compound undergoes a concerted shift of sigma and pi bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved include the transition states and intermediates characteristic of pericyclic reactions .

Comparison with Similar Compounds

Uniqueness: 1,1’-(Hexa-1,5-diene-1,4-diyl)dibenzene is unique due to its combination of a hexa-1,5-diene chain and benzene rings, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

69693-35-2

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

4-phenylhexa-1,5-dienylbenzene

InChI

InChI=1S/C18H18/c1-2-17(18-13-7-4-8-14-18)15-9-12-16-10-5-3-6-11-16/h2-14,17H,1,15H2

InChI Key

HCJCDOVSJGUQNY-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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